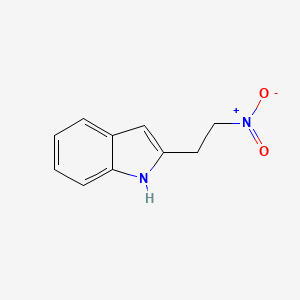

2-(2-nitroethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWHWSJZHVRRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Nitroethyl 1h Indole and Its Derivatives

Direct C-2 Alkylation Approaches of Indoles

Direct C-2 alkylation of indoles presents an efficient route to introduce a 2-nitroethyl group. This transformation can be achieved through various catalytic systems, with transition metals playing a pivotal role.

Transition Metal-Catalyzed Alkylation of Indoles with Nitroolefins

Rhodium(III) catalysis has emerged as a powerful tool for the direct C-2 alkylation of indoles with nitroolefins. bohrium.comacs.org This method offers high chemo- and regioselectivity, providing a direct route to a wide array of 2-(2-nitroalkyl)indoles. bohrium.comacs.org The reaction proceeds via C-H activation at the C-2 position of the indole (B1671886). researchgate.net Under optimized conditions, a range of functionalized indole derivatives can be synthesized with yields between 39% and 80%. researchgate.net

A typical procedure involves the reaction of an indole with a nitroalkene in the presence of a Rh(III) catalyst, often under an ambient atmosphere. bohrium.comacs.org This approach has been successfully applied to various substituted indoles and nitroolefins, demonstrating its broad substrate scope. bohrium.comacs.org Furthermore, pyrrole (B145914) derivatives have also been shown to undergo this Friedel-Crafts type alkylation successfully. bohrium.comacs.org The resulting nitroalkane products are valuable intermediates that can be further transformed into diverse and structurally complex indole derivatives. bohrium.comacs.org

Table 1: Rhodium(III)-Catalyzed C-2 Alkylation of Indoles with Nitroolefins

| Entry | Indole Substrate | Nitroolefin | Catalyst | Yield (%) | Reference |

| 1 | Indole | β-Nitrostyrene | [CpRhCl2]2/AgSbF6 | 75 | bohrium.com |

| 2 | 5-Methoxyindole | β-Nitrostyrene | [CpRhCl2]2/AgSbF6 | 80 | researchgate.net |

| 3 | 5-Bromoindole | (E)-1-nitro-2-phenylethene | [CpRhCl2]2/AgSbF6 | 65 | researchgate.net |

| 4 | Indole | (E)-2-(2-nitrovinyl)thiophene | [CpRhCl2]2/AgSbF6 | 72 | bohrium.com |

Copper(II) catalysts also facilitate the synthesis of 2-indolyl-1-nitroalkanes from indoles and β-nitrostyrene through a Michael addition mechanism. worldscientific.comworldscientific.com One notable catalyst is tetramethyl-tetra-3,4-pyridinoporphyrazinato copper(II) methyl sulfate, which has been used effectively under solvent-free conditions. worldscientific.comworldscientific.comresearchgate.net This method is not only efficient but also allows for the catalyst to be recovered and reused multiple times without a significant loss in activity. researchgate.net The reaction has also been successfully applied to the Michael addition of 3-methyl-1-phenyl-5-pyrazolone with β-nitrostyrenes. worldscientific.comresearchgate.net

Michael Addition Strategies for the Synthesis of 2-Indolyl-1-nitroalkanes

The Michael addition represents a fundamental carbon-carbon bond-forming reaction and is widely employed for the synthesis of 2-indolyl-1-nitroalkanes.

In a push towards more environmentally benign synthetic methods, catalyst-free Michael additions of indoles to nitroolefins in aqueous media have been developed. researchgate.net These reactions are typically conducted at elevated temperatures but offer the advantages of clean reaction conditions, simple workup procedures, and the avoidance of toxic catalysts and solvents. researchgate.net The acidic N-H proton of the indole is believed to play a key role in this process. researchgate.net Boric acid has also been utilized to mediate this Friedel-Crafts alkylation of indoles with nitroolefins in an aqueous medium. researchgate.net

Phase-transfer catalysis (PTC) provides another effective strategy for promoting the Michael addition of indoles to nitroolefins. This method is particularly useful when dealing with reactants that are soluble in different phases of a biphasic solvent system. Chiral phase-transfer catalysts have been developed to achieve enantioselective conjugate addition reactions. bohrium.com Ammonium salts derived from cinchona alkaloids have been used as phase-transfer catalysts for the conjugate addition of nitroalkanes to electron-poor alkenes, although early attempts with quinine (B1679958) N-benzylic salts yielded modest results. rsc.org More recently, pentanidium has been introduced as a highly effective chiral phase-transfer catalyst for this purpose. bohrium.com

Table 2: Michael Addition of Indoles to Nitroolefins

| Entry | Indole | Nitroolefin | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Indole | β-Nitrostyrene | Water, 100 °C | 85 | researchgate.net |

| 2 | 2-Methylindole | β-Nitrostyrene | Water, 100 °C | 82 | researchgate.net |

| 3 | Indole | β-Nitrostyrene | Cu(3,4-tmtppa)4, solvent-free | 92 | worldscientific.comresearchgate.net |

| 4 | Indole | β-Nitrostyrene | Feist's Acid, Ethanol (B145695) | 97 | nih.gov |

| 5 | Indole | β-Nitrostyrene | Sc(OTf)3, Water | 95 | tandfonline.comtandfonline.com |

Electrophilic Alkylation Protocols Leading to 2-(2-nitroethyl)-1H-indole Systems

The Friedel-Crafts alkylation of indoles with nitroalkenes stands out as a primary and efficient method for forging the C-C bond necessary to create 3-substituted indole derivatives. researchgate.netnih.gov This reaction is a classic example of an electrophilic substitution where the electron-rich indole nucleus attacks the electrophilic nitroalkene. nih.govacs.org

A general procedure involves reacting an indole with a β-nitrostyrene derivative in a suitable solvent, often in the presence of a catalyst. mdpi.com For instance, the reaction can be carried out by refluxing indole and β-nitrostyrene in ethanol with a catalytic amount of acetic acid. mdpi.com Another approach utilizes N-bromosuccinimide (NBS) as a catalyst in dichloromethane (B109758) at a slightly elevated temperature. mdpi.com

Transition metal catalysts, such as those based on rhodium(III) and palladium, have also been employed to facilitate the C-2 alkylation of indoles with nitroolefins, offering a pathway to this compound derivatives. researchgate.netsemanticscholar.org These methods often involve directing groups to achieve regioselectivity at the C-2 position. researchgate.net

Preparation of Substituted this compound Analogs

The synthesis of substituted this compound analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Functional Group Tolerance and Substrate Scope in this compound Synthesis

The synthesis of 3-(2-nitroethyl)-1H-indoles has demonstrated a good tolerance for a variety of functional groups on both the indole ring and the nitrostyrene (B7858105). nih.govmdpi.com Substituents such as alkyl, alkoxy, halogens, and dimethylamino groups are generally well-tolerated. nih.govmdpi.com However, N-substituted indoles may lead to lower yields. nih.govmdpi.com Similarly, bulky and acid-sensitive groups on the nitrostyrene can also result in reduced yields. nih.govmdpi.com

The scope of the reaction is quite broad, accommodating a range of electron-donating and electron-withdrawing groups on the aryl ring of the nitrostyrene. nih.gov This versatility allows for the synthesis of a diverse library of substituted indole derivatives.

| Indole Reactant | Nitrostyrene Reactant | Product | Yield (%) | Reference |

| 2-Methyl-1H-indole | 1-(2-Methoxyphenyl)-2-nitroethene | 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | 84% | nih.gov |

| 2-Phenyl-1H-indole | 1-(4-Isopropylphenyl)-2-nitroethene | 3-(1-(4-Isopropylphenyl)-2-nitroethyl)-2-phenyl-1H-indole | 67% | nih.gov |

| 2-Phenyl-1H-indole | 1-(4-Chlorophenyl)-2-nitroethene | 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 84% | nih.gov |

| 2-Phenyl-1H-indole | 1-(2-Fluorophenyl)-2-nitroethene | 3-(1-(2-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 83% | nih.gov |

| 2-Phenyl-1H-indole | 1-(2-Methoxyphenyl)-2-nitroethene | 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-phenyl-1H-indole | 60% | nih.gov |

| 2-(4-Methoxyphenyl)-1H-indole | 1-(4-Methoxyphenyl)-2-nitroethene | 2-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indole | 80% | nih.gov |

| 2-(4-Methoxy-3-methylphenyl)-1H-indole | 1-(2-Methoxyphenyl)-2-nitroethene | 2-(4-Methoxy-3-methylphenyl)-3-(1-(2-methoxyphenyl)-2-nitroethyl)-1H-indole | 72% | nih.gov |

| 2-(2,3-Dihydrobenzo[b] nih.govbeilstein-journals.orgdioxin-6-yl)-1H-indole | 1-(2-Methoxyphenyl)-2-nitroethene | 2-(2,3-Dihydrobenzo[b] nih.govbeilstein-journals.orgdioxin-6-yl)-3-(1-(2-methoxyphenyl)-2-nitroethyl)-1H-indole | 74% | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. researchgate.net Asymmetric Friedel-Crafts alkylation has emerged as a powerful strategy to achieve this. researchgate.netnih.gov

Chiral catalysts, including those based on transition metals and organocatalysts, have been successfully employed. researchgate.netnih.gov For example, chiral phosphoric acids can act as bifunctional catalysts, activating both the indole and the nitroalkene through hydrogen bonding to control the stereochemical outcome. cas.cn Similarly, chiral metal complexes, such as those of ytterbium(III) triflate with pybox ligands, have shown good to excellent yields and enantioselectivities. researchgate.net The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. nih.gov

In one reported method, the intramolecular nitrile oxide cycloaddition of 3-[1-(2-allyloxyphenyl)-2-nitroethyl]-1H-indole derivatives, generated from the Michael addition of indoles to nitroalkenes, proceeds with excellent trans-selectivity. thieme-connect.comthieme-connect.com

Strategies for Mitigating Byproduct Formation in Indole Functionalization

Furthermore, in palladium-catalyzed reductive carbonylation reactions for the synthesis of indoles, careful selection of the catalyst and reaction conditions can lead to high regioselectivity, minimizing the formation of undesired isomers. beilstein-journals.orgnih.gov For example, the use of a palladium complex with 1,10-phenanthroline (B135089) as a ligand has been shown to be effective in the synthesis of indoles from β-nitrostyrenes with minimal byproduct formation. mdpi.com

Mechanistic Investigations of Transformations Involving 2 2 Nitroethyl 1h Indole

Pathways for Nitro Group Reactivity in 2-(2-nitroethyl)-1H-indole Systems

The nitro group in this compound is the primary site of reactivity, enabling both reductive transformations to access tryptamine (B22526) derivatives and non-reductive elaborations to introduce other functionalities.

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to 2-(2-aminoethyl)-1H-indole, a tryptamine isomer. Various reducing agents have been employed for this purpose, each with its own set of conditions and efficiencies.

Common methods for the reduction of the nitro group in nitroethylindoles include the use of powerful hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net For instance, the reduction of 3-(2-nitrovinyl)indoles, which are precursors to 3-(2-nitroethyl)indoles, is often accomplished with LiAlH₄ in a dry THF solvent. tci-thaijo.org However, this method can be harsh and may lead to side reactions, such as the dehalogenation of substituted indoles. tci-thaijo.org

A milder and more recent approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a nickel catalyst. Specifically, a system of NaBH₄ (4 equivalents) and Ni(OAc)₂∙4H₂O (1 equivalent) in a mixed solvent of acetonitrile (B52724) and water has been shown to effectively convert 3-(2-nitroethyl)indoles to the corresponding tryptamine derivatives at room temperature in a short reaction time. tci-thaijo.org Another effective system for the reduction of nitroalkanes to amines is samarium(II) iodide (SmI₂) in the presence of water and an amine, which can achieve nearly quantitative conversion instantaneously. scribd.comresearchgate.net The use of carbon monoxide in conjunction with transition metal catalysts also represents a strategy for the reduction of nitroarenes to form N-heterocycles like indoles. unimi.it

Table 1: Selected Reagents for the Reduction of Nitroethylindoles to Tryptamines

| Reagent System | Solvent | Conditions | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF | Room Temperature | Powerful, but can be harsh and non-selective. researchgate.nettci-thaijo.org |

| NaBH₄ / Ni(OAc)₂∙4H₂O | Acetonitrile/Water | Room Temperature | Milder conditions, good for halogenated derivatives. tci-thaijo.org |

| SmI₂ / H₂O / Amine | THF | Room Temperature | Instantaneous and efficient reaction. scribd.comresearchgate.net |

Beyond reduction to an amine, the nitroethyl group can be transformed into other functional groups, significantly expanding the synthetic utility of this compound.

A key transformation is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. wikipedia.orgambeed.com The reaction is initiated by deprotonation of the α-carbon to form a nitronate, which is then protonated on oxygen in strong acid to form a nitronic acid. chemistry-reaction.com Further protonation and hydrolysis yield the carbonyl compound and nitrous oxide. wikipedia.orgchemistry-reaction.com For the Nef reaction to succeed, the hydrolysis must occur in a strong acid (pH < 1) to avoid side reactions that can form oximes or hydroxynitroso compounds. organic-chemistry.org Variations of the Nef reaction exist, including oxidative and reductive methods, and it can be promoted by reagents such as DBU under basic conditions. organic-chemistry.orgalfa-chemistry.com

A significant elaboration is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. researchgate.netncfu.ru This transformation is not a simple functional group interconversion but a complex rearrangement that proceeds through a cascade mechanism, as detailed in section 3.3.

Intramolecular Cyclization and Rearrangement Processes of this compound

The interaction between the nitroethyl side chain and the indole (B1671886) nucleus can facilitate intramolecular cyclization and rearrangement reactions, which are often mediated by acids or bases.

Under acidic conditions, indoles can react with nitroalkenes in an unusual [4+1]-cycloaddition to form 4′H-spiro[indole-3,5′-isoxazoles]. nih.govmdpi.com In this process, the thermodynamically stable 3-(2-nitroethyl)-1H-indole is often formed as an inert byproduct. nih.govmdpi.com The key to the cycloaddition is the formation of a nitronate intermediate, which is susceptible to isomerization back to the more stable nitroalkane. nih.govmdpi.com Therefore, careful control of acidity is crucial to prevent side reactions like dimerization or polymerization. kru.ac.in

While the nitroalkane is generally inert under the spirocyclization conditions, its activation is a key challenge. nih.gov The use of strong Brønsted acids like triflic acid for this purpose has been shown to lead to decomposition. researchgate.net However, the principle of acid-catalyzed isomerization, where an acid facilitates the rearrangement of a molecule, is a fundamental concept in organic chemistry. wikimedia.orgnumberanalytics.comdicp.ac.cn

Base-assisted processes are crucial for activating the otherwise inert nitroethylindole towards further reactions. The activation requires the generation of the nitronic acid (or nitronate) tautomer, a process that occurs in a basic medium. researchgate.netresearchgate.net Reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective non-nucleophilic bases for mediating such transformations. researchgate.netnih.govorganic-chemistry.org

In the context of the transformations of spiro[indole-3,5′-isoxazoles] (formed from indoles and nitroalkenes), weak bases are used to promote a diastereoselective rearrangement to afford nitriles. nih.gov However, attempts to directly activate the stable 3-(2-nitroethyl)-1H-indole byproduct using various base-acid combinations (e.g., NEt₃/HCOOH) were initially unsuccessful, with the nitronate species immediately tautomerizing back to the inert nitroalkane. researchgate.netresearchgate.net This highlights the thermodynamic stability of the nitroalkane and the challenge in trapping the reactive nitronate intermediate. A plausible mechanism for base-mediated reactions involves the initial deprotonation of the nitroalkane, followed by conjugate addition and subsequent intramolecular substitution or elimination steps. nih.gov

Cascade Reactions Initiated by this compound

Cascade reactions, also known as domino or tandem reactions, offer an efficient method for building molecular complexity from simple starting materials in a single operation. The seemingly inert 3-(2-nitroethyl)-1H-indole can serve as a precursor in a remarkable cascade transformation to yield 2-(1H-indol-2-yl)acetonitriles. researchgate.netmdpi.comdntb.gov.ua This process provides a workaround to the problem of the formation of this inert byproduct during other synthetic routes. nih.govmdpi.com

The successful cascade is initiated by activating the nitroalkane with a reagent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base such as triethylamine (B128534) (NEt₃). researchgate.net This activation is proposed to proceed via the formation of the nitronate tautomer, which is then trapped in situ. For example, with POCl₃, a phosphorylated mixed anhydride (B1165640) intermediate is formed. mdpi.com This reactive intermediate then undergoes a [4+1]-spirocyclization. researchgate.netnih.gov The resulting spiro-intermediate is unstable and undergoes a diastereoselective rearrangement, which involves a 1,2-alkyl shift, ultimately leading to the formation of the 2-(1H-indol-2-yl)acetonitrile product. nih.govmdpi.com This cascade is efficient for a wide range of substituted indoles. nih.gov

Table 2: Optimization of Cascade Conversion of 3-(2-nitroethyl)-1H-indole to 2-(1H-indol-2-yl)acetonitrile

| Entry | Activating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCOOH (2.0) | NEt₃ (4.0) | C₆H₆ | 80 | 0 |

| 2 | CH₃COCl (2.0) | NEt₃ (4.0) | C₆H₆ | 80 | 0 |

| 3 | PCl₃ (2.0) | NEt₃ (4.0) | C₆H₆ | 80 | 5 |

| 4 | SOCl₂ (1.0) | NEt₃ (4.0) | C₆H₆ | 80 | 50 |

| 5 | POCl₃ (1.0) | NEt₃ (4.0) | C₆H₆ | 20 | 81 |

| 6 | POCl₃ (1.0) | Pyridine (4.0) | C₆H₆ | 20 | 86 |

Data adapted from a study on the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. researchgate.net

This cascade reaction underscores the latent reactivity of this compound and provides a valuable synthetic route to highly functionalized indole derivatives that are of interest in medicinal chemistry. researchgate.netnih.govresearchgate.net

Rationalization of Regioselectivity and Diastereoselectivity in this compound Transformations

The reactivity of the indole nucleus is characterized by a higher electron density at the C3 position, making it the most common site for electrophilic attack. However, when the C3 position is blocked, as would be the case in a hypothetical transformation starting from a 2-substituted indole that leads to further substitution, or in reactions that inherently favor the C2 position, understanding the controlling factors for selectivity becomes paramount.

Regioselectivity:

In transformations of indoles, regioselectivity is often dictated by the nature of the reactants and catalysts. For instance, in transition-metal-catalyzed C-H functionalization, the regioselectivity can be tuned by the choice of the metal, ligands, and directing groups. nih.gov Palladium-catalyzed reactions, for example, have been shown to selectively functionalize either the C2 or C3 position of the indole ring depending on the reaction conditions and the directing group employed. acs.orgrsc.org Theoretical studies have suggested that when C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene (B151609) ring (C4 or C7), whereas if a subsequent step is rate-limiting, the C2 position is often favored. nih.gov

In the hypothetical context of transformations involving this compound, any reaction proceeding via an electrophilic attack would likely target the C3 position as the most nucleophilic site. However, for reactions such as directed metalations or certain transition-metal-catalyzed cross-couplings, functionalization at other positions, including the N-H, C4, C5, C6, or C7, could be envisioned. The presence of the 2-(2-nitroethyl) substituent would sterically and electronically influence the accessibility and reactivity of the adjacent C3 position and the N-H bond.

Diastereoselectivity:

The control of diastereoselectivity in reactions involving a chiral center, which would be formed during many transformations of the prochiral this compound, is a central theme in modern organic synthesis. The outcome is typically governed by steric and electronic interactions in the transition state.

For a hypothetical reaction at the ethyl side chain of this compound, for instance, an addition to the nitroalkene moiety, the stereochemical outcome would be influenced by the approach of the incoming reagent relative to the bulky indole nucleus. The conformation of the transition state would seek to minimize steric hindrance, often leading to a preferred diastereomer. The Zimmerman-Traxler model is a classic example used to predict the stereochemistry of aldol (B89426) reactions and can be conceptually applied to other reactions involving six-membered ring-like transition states.

In the absence of specific data for this compound, we can look to studies on other 2-substituted indoles. For example, diastereoselective dearomatization reactions of indoles have been achieved with high levels of control, often rationalized by the facial selectivity imposed by the existing substituent and the reaction conditions. nih.govacs.org

Data on Related Transformations:

While no data tables exist for the specific compound of interest, research on the related 3-(2-nitroethyl)-1H-indole provides some insight into the types of transformations and stereochemical control that can be achieved. For example, the diastereoselective rearrangement of 4'H-spiro[indole-3,5'-isoxazoles], formed from indoles and nitroalkenes, into nitriles has been reported. This highlights that complex stereochemical outcomes can be controlled in systems containing the nitroethyl-indole scaffold.

It is important to reiterate that these are general principles and analogies. The specific electronic and steric properties of the this compound molecule would ultimately determine the regioselectivity and diastereoselectivity of its transformations. Future experimental and computational studies are necessary to elucidate the precise mechanistic details for this particular compound.

Synthetic Utility and Derivatization of 2 2 Nitroethyl 1h Indole

Role as an Intermediate in Complex Molecule Synthesis

The indole (B1671886) core is a privileged scaffold in medicinal chemistry and natural products, and 2-(2-nitroethyl)-1H-indole provides a direct route to introduce functionality at the C-2 position. This is particularly significant as many synthetic methods for indoles favor substitution at the C-3 position.

The primary value of this compound in this context lies in its efficient conversion to 2-(2-aminoethyl)-1H-indole, a tryptamine (B22526) isomer. Tryptamines are the foundational structures for a vast array of indole alkaloids with a wide spectrum of biological activities. The reduction of the nitro group in 2-(2-nitroalkyl)indoles to the corresponding amine is a key transformation that opens the door to these complex molecules. semanticscholar.org

This conversion is typically achieved through standard reduction methods. The resulting amine can then be subjected to further reactions, such as the Ugi four-component reaction, to produce highly functionalized indole-based peptidomimetics. semanticscholar.org This highlights the role of this compound as a gateway to novel compounds with potential therapeutic applications.

While much research has focused on the 3-substituted isomer, the chemistry is analogous and informative. For instance, 3-(2-nitroethyl)-1H-indole is readily reduced to tryptamine using reagents like Lithium Aluminium Hydride (LiAlH₄) or Palladium on carbon (Pd/C) with hydrogen gas. nih.gov This tryptamine is a direct precursor to marine alkaloids like the Eudistomins. nih.gov

Table 1: Synthesis of Tryptamine Precursors from Nitroethylindoles

| Precursor | Reagent | Product | Alkaloid Class |

|---|---|---|---|

| 2-(2-nitroalkyl)indoles | Reduction (e.g., H₂, Pd/C) | 2-(2-aminoalkyl)indoles | Tryptamine Isomers / Peptidomimetics semanticscholar.org |

The reactivity of this compound also allows for its use in constructing more elaborate, fused heterocyclic systems. The transformation of the nitroethyl side chain in conjunction with the indole core can lead to annulation reactions, forming polycyclic structures.

A notable, albeit related, example is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This rearrangement is significant as it shifts the substitution pattern from C-3 to C-2, creating a different structural motif. These resulting acetonitriles have been used as precursors for the synthesis of quinoxaline (B1680401) derivatives through reaction with benzene-1,2-diamines. dntb.gov.ua This process involves an unusual extrusion of a phenylacetonitrile (B145931) molecule to yield the fused quinoxaline ring system, demonstrating a pathway from a simple nitroethylindole to a complex, polycyclic heterocycle. dntb.gov.ua

Furthermore, the general strategy of using nitroalkenes and indole derivatives to build fused systems is well-established. For example, indoline-2-thiones react with adducts of nitroalkenes in a [3+2]-annulation process to create functionalized thieno[2,3-b]indoles, which are themselves scaffolds of biological and material interest. acs.org

Functionalization and Diversification Strategies for this compound

The potential for creating diverse libraries of compounds from this compound stems from the ability to selectively modify different parts of the molecule. Both the indole nitrogen and the nitroethyl side chain offer handles for chemical manipulation.

The nitrogen atom of the indole ring is a key site for functionalization. The hydrogen atom on the indole nitrogen can be substituted with various groups to generate a wide range of analogs, which can modulate the molecule's biological activity and physicochemical properties. Common modifications include alkylation and acylation.

For instance, N-alkylation can be readily achieved. In a related tryptamine precursor, 3-(2-bromoethyl)-1H-indole was N-alkylated using methyl iodide. nih.gov This strategy is broadly applicable to this compound to create N-alkylated derivatives. Protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) is also a common strategy to prevent unwanted side reactions during subsequent synthetic steps. nih.gov Research on related 3-(2-nitroethyl)-1H-indole derivatives shows the successful synthesis of N-methylated analogs, which are then used in further transformations. nih.gov This demonstrates that the indole nitrogen is an accessible site for generating structural diversity.

The nitroethyl side chain is the most reactive part of the molecule and the primary focus for structural elaboration. A variety of chemical transformations can be performed on this group, leading to a diverse array of functional groups and molecular scaffolds.

Reduction to Amines: The most fundamental transformation is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This reaction converts the nitroalkane into a valuable tryptamine isomer, which is a precursor for numerous alkaloids and bioactive compounds. semanticscholar.org This reduction can be followed by further reactions, such as the Ugi four-component reaction, to build complex peptidomimetic structures. semanticscholar.org

Rearrangement to Nitriles: An efficient protocol has been developed for the transformation of the related 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This process involves activation of the nitroalkane with phosphoryl chloride in the presence of a base. A proposed mechanism suggests that this generates a phosphorylated nitronate intermediate, which then undergoes a cascade of reactions including cyclization and rearrangement to yield the nitrile product. nih.gov This represents a profound structural elaboration, converting the nitroethyl group at C-3 into a cyanomethyl group at C-2.

Michael Addition and Cycloadditions: The carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion can act as a nucleophile in various reactions, including Michael additions. The nitroalkene precursors to this compound are themselves powerful Michael acceptors and participate in cycloaddition reactions, forming the basis for constructing various heterocyclic systems. researchgate.netsci-hub.se

Table 2: Key Transformations of the Nitroethyl Side Chain

| Transformation | Reagents/Conditions | Resulting Functional Group/Scaffold | Significance |

|---|---|---|---|

| Reduction | H₂, Pd/C or other reducing agents | Primary Amine (-CH₂CH₂NH₂) | Access to tryptamine isomers, precursors for alkaloids and peptidomimetics. semanticscholar.org |

| Rearrangement | POCl₃, base | Cyanomethyl group (-CH₂CN) at C-2 | Structural isomerisation and access to precursors for other heterocycles like quinoxalines. nih.govdntb.gov.ua |

| Nitronate Formation | Base | Nitronate Anion | Intermediate for C-C bond formation (e.g., Henry reaction, Michael additions). sci-hub.se |

| Ugi Reaction | Post-reduction to amine, then isocyanide, aldehyde, carboxylic acid | Peptidomimetic structures | Rapid generation of molecular complexity and library synthesis. semanticscholar.org |

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental spectroscopic and structural characterization data for the specific compound this compound could not be located. As a result, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

The inquiry requested a thorough scientific article focusing solely on the chemical compound “this compound,” structured around a specific and detailed outline that included advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. However, searches for experimental data corresponding to this exact molecule, including searches by its CAS Number (14255-50-6), did not yield the necessary ¹H NMR, ¹³C NMR, IR, or high-resolution mass spectrometry (HRMS) results.

Adhering to the strict instructions to focus solely on "this compound" and to exclude any information that falls outside the explicit scope prevents the use of data from these related but structurally distinct molecules. The generation of an authoritative and scientifically accurate article as requested is contingent upon the availability of this foundational experimental data. Without access to peer-reviewed studies detailing the synthesis and subsequent spectroscopic analysis of this compound, the content for the specified sections on NMR, IR, and MS cannot be provided.

Spectroscopic and Structural Characterization of 2 2 Nitroethyl 1h Indole

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.comnih.gov This technique is particularly invaluable for establishing both the relative and absolute stereochemistry of chiral molecules like derivatives of 2-(2-nitroethyl)-1H-indole.

For chiral derivatives of this compound, X-ray crystallography can be used to resolve the stereochemistry. The process involves obtaining a suitable single crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, revealing the precise arrangement of atoms and thus the absolute configuration of the stereogenic centers.

Table 1: Crystallographic Data for Related Indole (B1671886) Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-(5-isopropyl-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | Not Specified | Not Specified | mdpi.comresearchgate.net |

| 5-(1-(2,6-Dichlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Trigonal | R-3 | mdpi.com |

| 5-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Monoclinic | Cc | mdpi.com |

| (E)-2,6-dichloro-1-(2-nitrovinyl)benzene | Monoclinic | P 21/c | mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its analogues. These methods are employed for monitoring the progress of reactions, purifying the desired products, and determining their enantiomeric purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and efficient qualitative technique used to monitor the progress of chemical reactions. mit.edu In the synthesis of 3-(2-nitroethyl)-1H-indole derivatives, which can be isomeric byproducts in certain reactions aiming for 2-substituted indoles, TLC is routinely used to track the consumption of starting materials and the formation of products. mdpi.comresearchgate.netnih.gov

The principle of TLC involves spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it with a suitable solvent system (the mobile phase). mit.edu The different components of the mixture travel up the plate at different rates depending on their polarity, allowing for a visual assessment of the reaction's progress. mit.edu For instance, in the preparation of 3-(2-nitroethyl)-1H-indoles, the reaction progress is monitored by TLC on Silufol UV-254 plates. researchgate.netnih.gov Similarly, in the synthesis of 3-(2-nitroethyl)-1H-indole-5-carbonitrile, reaction progress was monitored via TLC using a hexane:EtOAc (1:1 v/v) solvent system. mdpi.com The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of the product spot. researchgate.netmdpi.com This method is also crucial for identifying the formation of any byproducts. mdpi.comacs.org

Table 2: TLC Monitoring in the Synthesis of Indole Derivatives

| Reaction | TLC Plate | Mobile Phase | Observation | Reference |

| Preparation of 3-(2-nitroethyl)-1H-indoles | Silufol UV-254 | Not Specified | Monitored for complete consumption of starting material. | researchgate.netnih.gov |

| Synthesis of 3-(2-nitroethyl)-1H-indole-5-carbonitrile | Silica gel 60 F254 | Hexane:EtOAc (1:1 v/v) | Monitored for reaction completion. | mdpi.com |

| Synthesis of 3-(2-nitroethyl)-1H-indole-5-carbonitrile derivatives | Silica gel 60 F254 | Chloroform:MeOH (9:1 v/v) | Monitored reaction progress. | mdpi.com |

| Synthesis of (E)-3-(2-nitrovinyl)-1H-indole-5-carbonitrile derivatives | Silica gel 60 F254 | Hexane:EtOAc (1:1 v/v) | Monitored for full conversion of starting material. | mdpi.com |

Preparative and Analytical Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to isolate the desired product from a reaction mixture. nih.govsemanticscholar.org This method operates on the same principle as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. wiley-vch.de The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase. nih.govgoogle.com

In the context of this compound and its related compounds, preparative column chromatography is frequently employed for purification. For example, various 3-(2-nitroethyl)-1H-indole derivatives were purified by preparative column chromatography using an eluent of ethyl acetate/hexane. mdpi.comresearchgate.netnih.gov The specific ratio of the eluent is often optimized to achieve the best separation, such as EtOAc/Hex 1:4 or 1:2. mdpi.comnih.gov Similarly, the purification of 3-((R)-2-nitro-1-phenylethyl)-1H-indole and its analogues was achieved through column chromatography with a hexane:AcOEt (3:1) solvent system. wiley-vch.de

Table 3: Column Chromatography Purification of Indole Derivatives

| Compound | Stationary Phase | Eluent System | Reference |

| 3-(2-Nitroethyl)-1H-indole derivatives | Silica gel | EtOAc/Hex (1:4) | mdpi.comresearchgate.netnih.gov |

| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | Silica gel | EtOAc/Hex (1:4) | mdpi.comnih.gov |

| 3-((R)-2-nitro-1-phenylethyl)-1H-indole derivatives | Silica gel | Hexane:AcOEt (3:1) | wiley-vch.de |

| 2-Nitroindole derivatives | Silica gel | Ethyl acetate:petroleum ether (1:4) | google.com |

| 2-(2-Nitroalkyl)indole derivatives | Silica gel 60 (230-400 mesh) | Not Specified | semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used for separating, identifying, and quantifying each component in a mixture. chromatographyonline.com In the context of chiral compounds like derivatives of this compound, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. wiley-vch.demetu.edu.trrsc.org

Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound, leading to their separation. chromatographyonline.com The two enantiomers interact differently with the CSP, resulting in different retention times. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

For instance, the enantiomeric excess of various 3-(1-aryl-2-nitroethyl)-1H-indole derivatives was determined by HPLC using a Chiralcel OD-H or AD-H column with a hexane/isopropanol mobile phase. wiley-vch.demetu.edu.tr The specific conditions, such as the exact composition of the mobile phase and the flow rate, are optimized for each specific compound to achieve baseline separation of the enantiomers. wiley-vch.demetu.edu.trrsc.org

Table 4: Chiral HPLC for Enantiomeric Excess Determination of Indole Derivatives

| Compound | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Reference |

| 3-(1-(2-chlorophenyl)-2-nitroethyl)-1H-indole | AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | metu.edu.tr |

| 3-(1-phenyl-2-nitroethyl)-1H-indole | AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | metu.edu.tr |

| 3-((R)-2-nitro-1-phenylethyl)-1H-indole | OD-H | Hexane:Isopropanol (70:30) | 0.7 | 254 | wiley-vch.de |

| 3-(1-(4-bromophenyl)-2-nitroethyl)-1H-indole | OD-H | Hexane:Isopropanol (70:30) | 0.7 | 254 | wiley-vch.de |

| 3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole | OD-H | Hexane:Isopropanol (70:30) | 0.7 | 254 | wiley-vch.de |

| 3-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indole | OD-H | Hexane:Isopropanol (70:30) | 0.7 | 254 | wiley-vch.de |

| (R)-3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole | OD-H | n-hexane/i-PrOH (75/25) | 1.0 | 254 | rsc.org |

| (R)-3-(1-(4-methylphenyl)-2-nitroethyl)-1H-indole | OD-H | n-hexane/i-PrOH (75/25) | 1.0 | 254 | rsc.org |

Computational Chemistry and Theoretical Studies on 2 2 Nitroethyl 1h Indole

Molecular Geometry Optimization and Conformational Analysis

A foundational aspect of understanding any molecule is the characterization of its three-dimensional structure. Computational methods, particularly quantum mechanics, allow for the optimization of a molecule's geometry to find its most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(2-nitroethyl)-1H-indole, which possesses a rotatable ethyl-nitro side chain, conformational analysis is crucial.

Such a study would typically involve rotating the key dihedral angles—specifically around the C2-C(ethyl) and C(ethyl)-C(nitro) bonds—to map out the potential energy surface. This process would identify the various low-energy conformers and the transition states that separate them. The results would provide critical information on the preferred spatial orientation of the nitroethyl side chain relative to the indole (B1671886) ring. Data tables of bond lengths, bond angles, and dihedral angles for the most stable conformer(s) would be a primary output of this type of investigation.

Electronic Structure Investigations via Quantum Chemical Calculations

Once the optimized geometry is obtained, quantum chemical calculations can elucidate the electronic properties of this compound, offering deep insights into its reactivity and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. A DFT analysis of this compound would typically involve the calculation of various molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT calculations can generate maps of electron density and electrostatic potential, visually representing the charge distribution across the molecule. This would highlight the electron-rich and electron-poor regions, providing a basis for predicting intermolecular interactions. Key data from such a study would include the HOMO and LUMO energy levels and the calculated dipole moment.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction and Validation

By combining DFT with methods like Gauge-Including Atomic Orbitals (GIAO), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted spectra could be instrumental in confirming the structure of a synthesized sample by comparing the theoretical data with experimental results. Discrepancies between predicted and experimental shifts can also point to specific conformational or electronic effects not captured in the computational model. A table comparing predicted versus (if available) experimental chemical shifts would be a key outcome.

Mechanistic Insights from Computational Reaction Pathway Analysis

Theoretical calculations are uniquely suited to exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, one could investigate its formation, for example, through the alkylation of a 2-lithioindole with nitroethylene.

Transition State Analysis for Reaction Barriers

A computational study of a reaction mechanism involves locating the transition state structures that connect the reactants to the products. The energy of the transition state relative to the reactants determines the activation energy, or reaction barrier, which governs the reaction rate. For the synthesis of this compound, identifying the transition state for the C-C bond formation would provide fundamental insights into the reaction's feasibility and kinetics. The geometry of the transition state would reveal the precise atomic arrangement at the peak of the energy profile.

Structure-Reactivity Relationships from Computational Data

Due to the lack of specific computational research on this compound, a detailed discussion of its structure-reactivity relationships based on computational data is not currently possible. Such an analysis would typically involve the examination of several key parameters obtained from theoretical calculations.

A comprehensive computational study would likely investigate the following aspects to build a structure-reactivity profile:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles. This would reveal any steric hindrance or conformational preferences that could influence reactivity.

Electronic Properties: Calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electron Density Distribution: Analysis of the electron density to identify electron-rich and electron-deficient regions of the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight sites susceptible to electrophilic or nucleophilic attack.

Charge Distribution: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to quantify the charge distribution across the molecule and identify reactive centers.

Reactivity Descriptors: Utilization of conceptual DFT to calculate global and local reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide a more quantitative measure of reactivity at different atomic sites.

Without dedicated computational studies on this compound, the specific values for these parameters and the resulting insights into its reactivity remain speculative. Future theoretical work is necessary to elucidate the electronic structure and predict the chemical behavior of this particular indole derivative.

Conclusion and Future Perspectives in 2 2 Nitroethyl 1h Indole Research

Summary of Key Achievements in 2-(2-nitroethyl)-1H-indole Chemistry

Direct research focusing explicitly on This compound is conspicuously limited in the current scientific literature. Consequently, key achievements are best understood through the lens of general synthetic advancements for 2-substituted indoles, which provide a foundational framework for its potential synthesis. Methodologies that could, in principle, be adapted to prepare the target compound have been well-established.

Key achievements in the broader field include:

Palladium-Catalyzed Reactions: Modern organic synthesis has developed robust palladium-catalyzed methods, such as the Suzuki and Heck couplings, for creating C-C bonds at the indole (B1671886) C2 position. These reactions typically involve coupling 2-haloindoles or 2-indolylboronic acids with appropriate partners. organic-chemistry.org

Reductive Cyclizations: The reductive cyclization of ortho-nitrostyrene derivatives is a classical yet effective method for forming the indole ring system. rsc.org Advances have aimed to improve the harsh conditions often required for these transformations.

Direct Lithiation: The deprotonation of N-protected indoles at the C2 position using strong bases, followed by quenching with an electrophile, is a powerful strategy. For instance, N-protected indoles can be lithiated and subsequently reacted with dinitrogen tetroxide to yield 2-nitroindoles, which are potential precursors. researchgate.net

While these strategies are significant for 2-substituted indoles generally, their specific application to construct the 2-(2-nitroethyl) side chain has not been detailed, representing a significant gap in the synthetic literature.

Identification of Remaining Challenges and Unexplored Areas

The primary challenge in the study of This compound is the absence of a reported, optimized synthetic protocol. The synthesis of its isomer, 3-(2-nitroethyl)-1H-indole, is well-documented, often via Michael addition of indoles to nitroalkenes, but similar reactivity at the C2-position is not facile. researchgate.net This highlights a fundamental challenge in regioselectively functionalizing the indole core.

This synthetic hurdle leads to a cascade of unexplored areas:

Chemical Reactivity: The complete reactivity profile of This compound is unknown. The interplay between the electron-rich indole nucleus and the electron-withdrawing nitroethyl group at the C2 position would dictate its behavior in electrophilic substitution, reduction, oxidation, and other transformations.

Physicochemical Properties: Fundamental properties such as pKa, stability, and spectroscopic characteristics have not been experimentally determined.

Biological Activity: The pharmacological potential of this specific isomer is entirely unexplored. Given that many indole derivatives exhibit significant biological effects, this represents a major gap in medicinal chemistry research. nih.gov

Outlook for Novel Synthetic Strategies and Applications

Future research should prioritize the development of efficient and selective synthetic routes to This compound . Several modern synthetic strategies could be envisioned to overcome the current limitations.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursors | Rationale / Related Work |

| Fischer Indole Synthesis | Phenylhydrazine and 4-nitropentanal | A classical and versatile method for indole ring formation. The choice of ketone/aldehyde determines the substitution pattern. rsc.org |

| Palladium-Catalyzed Coupling | 2-Haloindole and a (2-nitroethyl)zinc reagent or 2-Indolylzinc reagent and a 2-halo-nitroethane | Cross-coupling reactions are a cornerstone of modern synthesis for C-C bond formation on aromatic heterocycles. organic-chemistry.org |

| Reductive Cyclization | 1-(2-Aminophenyl)-3-nitropropane | Intramolecular cyclization following the reduction of a nitro group on the benzene (B151609) ring is a known route to indoles. rsc.org |

| Reduction of 2-(2-nitrovinyl)indole | 2-(2-Nitrovinyl)indole | The selective reduction of the vinyl double bond while preserving the nitro group would yield the target compound. This precursor itself would require a dedicated synthesis. |

Once synthesized, the molecule offers significant potential for diverse applications. The nitroethyl group serves as a versatile chemical handle; for example, its reduction would yield 2-(2-aminoethyl)-1H-indole, a tryptamine (B22526) isomer with potential neuromodulatory activity. The indole core is a privileged structure in drug discovery, and the compound could be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govjapsonline.com

Potential for Interdisciplinary Research and Methodological Advancements

The study of This compound is well-suited for a multidisciplinary approach, integrating synthetic chemistry with computational studies and advanced analytical techniques.

Interdisciplinary Collaborations: A partnership between synthetic chemists and pharmacologists could rapidly evaluate the biological potential of the compound and its derivatives. researchgate.net Given the role of indole derivatives as imaging agents, for instance in Alzheimer's disease research, collaborations with nuclear medicine and imaging specialists could also be fruitful. koreascience.kr

Computational Chemistry: Before embarking on extensive laboratory work, computational studies can provide valuable insights. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the molecule's geometric and electronic structure, stability, and spectroscopic properties (UV-Vis, NMR). nih.govmdpi.com Such studies can also model its reactivity and potential interactions with biological targets like enzymes or receptors, thereby guiding experimental design. researchgate.netresearchgate.net

Advanced Analytical Methods: The unambiguous characterization of This compound and its reaction products would rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) would be essential for purification, quantification, and identification. rjpharmacognosy.ir Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be critical for definitive structural elucidation. universiteitleiden.nl

Table 2: Potential Areas for Application and Interdisciplinary Research

| Research Area | Potential Focus | Rationale |

| Medicinal Chemistry | Screening for anticancer, anti-inflammatory, or antimicrobial activity. Synthesis of tryptamine analogs. | The indole scaffold is a common feature in many approved drugs and biologically active molecules. nih.gov |

| Materials Science | Investigation of photophysical properties for use in organic electronics or as fluorescent probes. | Substituted indoles can possess interesting electronic and fluorescent properties, which can be predicted computationally. nih.gov |

| Computational Chemistry | Modeling of reactivity, spectroscopic properties, and binding affinity to biological targets (e.g., kinases, GPCRs). | Provides a predictive framework to guide and rationalize experimental synthesis and biological testing. nih.gov |

| Analytical Chemistry | Development of validated HPLC-MS or GC-MS methods for detection and quantification. | Essential for quality control, reaction monitoring, and pharmacokinetic studies should the compound show biological promise. rjpharmacognosy.iruniversiteitleiden.nl |

Q & A

Q. What are the key synthetic pathways for 2-(2-nitroethyl)-1H-indole, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as:

- Nitroalkylation of indole precursors using nitroethylene derivatives under acidic or basic conditions.

- Electrophilic substitution at the indole C2 position, followed by functional group modifications .

Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact regioselectivity and purity. For example, Rh-mediated methodologies improve yield in Pd-free systems, reducing metal contamination . Validation tip: Use HPLC or GC-MS to monitor intermediate purity during stepwise synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- 1H NMR: The nitroethyl group (-CH2-NO2) appears as a triplet (~δ 4.2–4.5 ppm) coupled with the adjacent CH2 group. The indole NH proton resonates at δ ~10–12 ppm .

- IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch) confirm nitro group presence .

- HRMS: Exact mass (e.g., C10H10N2O2) should match theoretical values (e.g., 190.0742 g/mol) . Note: X-ray crystallography (e.g., Acta Crystallographica data ) provides definitive structural confirmation.

Q. What are the preliminary biological screening protocols for this compound?

Methodological Answer:

- Enzyme inhibition assays: Test against kinases or neurotransmitter-modulating enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .

- Receptor binding studies: Radioligand displacement assays (e.g., CB1 receptor modulation ).

- Cytotoxicity screening: MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) . Data interpretation: Compare IC50 values with structurally similar indoles (e.g., 3-(2-nitroethyl)-1H-indole ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, nitro group reduction) alter the bioactivity of this compound?

Methodological Answer:

- SAR studies: Introduce substituents (e.g., halogens, methyl groups) at indole positions 3, 5, or 7 via electrophilic substitution. Compare activity in CB1 receptor allosteric modulation assays .

- Nitro group reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine (-CH2-NH2), altering receptor binding affinity. Monitor changes using SPR (surface plasmon resonance) .

Key finding: 2-Phenyl substitution enhances CB1 binding by 30% compared to unsubstituted analogs .

Q. What computational methods are effective for predicting the reactivity and metabolic stability of this compound?

Methodological Answer:

- DFT calculations: Optimize molecular geometry (e.g., Gaussian 09) to predict electrophilic sites for nitro group reactions .

- ADMET prediction: Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism. Compare with experimental microsomal stability data .

Validation: Cross-check in vitro half-life (t1/2) in liver microsomes with predicted values .

Q. How can crystallographic data resolve contradictions in reported bond angles of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction: Compare experimental data (e.g., C3–C4–C5 angles in Acta Crystallographica reports ) with computational models.

- Torsional analysis: Use Mercury software to visualize deviations in nitroethyl group orientation (e.g., 0.38° variance in C3–C4–C5–C6 dihedrals ).

Resolution: Discrepancies often arise from crystal packing effects; prioritize data from low-temperature (100 K) structures .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?

Methodological Answer:

- Rodent models: Test anxiolytic activity in elevated plus-maze (EPM) assays at 10–50 mg/kg doses.

- Microdialysis: Monitor neurotransmitter levels (e.g., serotonin, dopamine) in brain regions post-administration .

- Safety profiling: Assess hepatotoxicity via ALT/AST levels and histopathology . Note: Include positive controls (e.g., diazepam for anxiety models) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity for this compound derivatives?

Methodological Answer:

- Source variability: Differences in synthetic routes (e.g., Pd vs. Rh catalysts) introduce trace impurities affecting biological assays .

- Assay conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) alter receptor binding kinetics .

Resolution strategy: Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) and cross-validate with orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.